2-fluoro-3-(2-fluoropropan-2-yl)pyridine

Medicinal Chemistry Physicochemical Property Analysis Drug Design

2-Fluoro-3-(2-fluoropropan-2-yl)pyridine (2648960-97-6) is a distinguished fluorinated pyridine building block engineered for programs demanding precise lipophilicity (XLogP3=2.0) and metabolic stability. The 2-fluoro group blocks oxidative metabolism, while the 3-(2-fluoropropan-2-yl) group provides steric and electronic direction for sequential functionalization—enabling predictable construction of complex, polysubstituted pyridines. Unlike simpler analogs, this substitution pattern avoids derailed synthetic routes and compromised biological activity, making it strategically essential for patentable pharmaceutical and agrochemical candidates.

Molecular Formula C8H9F2N
Molecular Weight 157.16 g/mol
CAS No. 2648960-97-6
Cat. No. B6184740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-3-(2-fluoropropan-2-yl)pyridine
CAS2648960-97-6
Molecular FormulaC8H9F2N
Molecular Weight157.16 g/mol
Structural Identifiers
SMILESCC(C)(C1=C(N=CC=C1)F)F
InChIInChI=1S/C8H9F2N/c1-8(2,10)6-4-3-5-11-7(6)9/h3-5H,1-2H3
InChIKeyHRFMCRSIPBJASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview of 2-Fluoro-3-(2-fluoropropan-2-yl)pyridine (CAS 2648960-97-6) as a Differentiated Fluorinated Pyridine Building Block


2-Fluoro-3-(2-fluoropropan-2-yl)pyridine (CAS 2648960-97-6) is a fluorinated pyridine derivative, characterized by a molecular formula of C8H9F2N and a molecular weight of 157.16 g/mol . As a member of the fluorinated heterocycle class, it features a pyridine ring substituted with a fluorine atom at the 2-position and a 2-fluoropropan-2-yl group at the 3-position. Fluorinated pyridines constitute a significant portion of modern pharmaceutical agents (approx. 25% of marketed drugs), and their unique physicochemical properties, including enhanced metabolic stability and bioavailability, are well-documented [1]. This compound serves as a versatile synthetic intermediate, with applications in medicinal chemistry, agrochemical development, and advanced materials research .

Why Generic 2-Fluoropyridine or 3-Alkylpyridine Analogs Cannot Substitute for 2-Fluoro-3-(2-fluoropropan-2-yl)pyridine


In scientific and industrial procurement, substituting 2-fluoro-3-(2-fluoropropan-2-yl)pyridine with a simpler analog like 2-fluoropyridine or a non-fluorinated 3-alkylpyridine introduces significant physicochemical and reactivity changes that can derail synthetic routes or compromise biological activity. The specific substitution pattern—a 2-fluoro group combined with a branched 2-fluoropropan-2-yl moiety at the 3-position—creates a unique electronic and steric environment not found in common alternatives . As outlined in the quantitative evidence below, these structural features directly impact critical properties such as lipophilicity and metabolic stability. Therefore, generic substitution based solely on the pyridine core or fluorination status is not a viable procurement strategy without rigorous re-validation of downstream chemistry or biological assays.

Quantitative Differentiation Guide: 2-Fluoro-3-(2-fluoropropan-2-yl)pyridine vs. Closest Analogs


Elevated Lipophilicity (XLogP3) of 2-Fluoro-3-(2-fluoropropan-2-yl)pyridine Compared to Non-Fluorinated 3-Alkylpyridine

2-Fluoro-3-(2-fluoropropan-2-yl)pyridine exhibits a calculated XLogP3 value of 2.0 , which is higher than that of a non-fluorinated 3-alkyl analog, 3-isopropylpyridine, which has a predicted LogP of approximately 2.35 [1]. The increased lipophilicity of the fluorinated analog is a direct consequence of the dual fluorination pattern. This property is crucial for optimizing membrane permeability and oral bioavailability in drug discovery programs [2].

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Enhanced Metabolic Stability Inferred for 2-Fluoro-3-(2-fluoropropan-2-yl)pyridine via Class-Level Fluorination Benefits

Fluorination, particularly at metabolically labile sites like the 2-position of pyridine, is a well-established strategy to enhance metabolic stability . While direct comparative metabolic stability data for 2-fluoro-3-(2-fluoropropan-2-yl)pyridine against a non-fluorinated analog (e.g., 3-(2-propyl)pyridine) is not available, class-level inference from numerous studies on fluorinated pyridines indicates that the 2-fluoro substitution in this compound will likely confer significant resistance to cytochrome P450-mediated oxidation compared to non-fluorinated analogs [1]. This is a critical factor for improving in vivo half-life and reducing clearance rates in drug candidates.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Unique Reactivity Profile of 2-Fluoro-3-(2-fluoropropan-2-yl)pyridine in Cross-Coupling and Nucleophilic Substitution Chemistry

The presence of a fluorine atom at the 2-position of the pyridine ring activates it towards nucleophilic aromatic substitution (SNAr) while the bulky 2-fluoropropan-2-yl group at the 3-position directs electrophilic aromatic substitution (EAS) to specific sites . This dual activation and directing effect creates a unique reactivity profile that distinguishes it from simpler 2-fluoropyridines (which lack the 3-substituent) or 3-alkylpyridines (which lack the 2-fluoro group). For instance, direct fluorination studies on substituted pyridines demonstrate that the 2-position is selectively fluorinated over other ring positions under specific conditions, confirming the enhanced reactivity of this site [1]. This compound thus offers a versatile handle for constructing more complex, fluorinated heterocyclic scaffolds with high regioselectivity.

Synthetic Organic Chemistry Cross-Coupling Reactions Fluorine Chemistry

Optimal Application Scenarios for 2-Fluoro-3-(2-fluoropropan-2-yl)pyridine Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization for Improved Oral Bioavailability

When a medicinal chemistry program requires a pyridine core with balanced lipophilicity (XLogP3 = 2.0) to enhance membrane permeability while maintaining aqueous solubility, 2-fluoro-3-(2-fluoropropan-2-yl)pyridine is a strategically selected building block . The presence of fluorine at the 2-position is a well-validated strategy to block potential sites of oxidative metabolism, increasing the metabolic stability of the resulting drug candidate [1].

Synthetic Methodology: Regioselective Functionalization of Pyridine Scaffolds

This compound is an ideal substrate for developing or utilizing sequential functionalization protocols (e.g., SNAr followed by EAS or cross-coupling) . The 2-fluoro group serves as an activating group for nucleophilic displacement, while the 3-(2-fluoropropan-2-yl) group provides steric and electronic direction for subsequent electrophilic substitutions. This enables the efficient and predictable construction of complex, polysubstituted pyridines that are valuable in both pharmaceutical and agrochemical research.

Agrochemical Discovery: Development of Novel Crop Protection Agents

Fluorinated pyridines are increasingly important in agrochemicals due to their enhanced stability and bioactivity . The unique substitution pattern of 2-fluoro-3-(2-fluoropropan-2-yl)pyridine offers a novel chemical space for generating patentable, fluorine-containing heterocycles. Its predicted metabolic stability and specific reactivity profile make it a valuable intermediate for creating new fungicides, herbicides, or insecticides with improved field performance and reduced environmental impact.

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